molecular formula C25H25N3O5S B2947445 N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide CAS No. 922062-39-3

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide

Katalognummer B2947445
CAS-Nummer: 922062-39-3
Molekulargewicht: 479.55
InChI-Schlüssel: WLSZQZMXVKEPTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . The compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of this compound involves the use of 2-Amino-2-carboxydiphenylsulphide . The exact methods of synthesizing this compound are provided in the patent .


Molecular Structure Analysis

The molecular formula of this compound is C22H19N3O4S2 . It has an average mass of 453.534 Da and a monoisotopic mass of 453.081696 Da .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

This compound is structurally related to a class of [1,4]oxazepine-based primary sulfonamides which have been shown to exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. The primary sulfonamide functionality plays a dual role by enabling the [1,4]oxazepine ring construction and acting as a prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors, suggesting potential for therapeutic applications in conditions where inhibition of carbonic anhydrase is beneficial (Sapegin et al., 2018).

Antibacterial Activity

Compounds with sulfonamido moieties, such as the one , have been synthesized aiming at the development of new antibacterial agents. This research highlights the potential for novel heterocyclic compounds containing a sulfonamido moiety to be used as effective antibacterial agents, with several synthesized compounds displaying high activities (Azab, Youssef, & El-Bordany, 2013).

Antimycobacterial Activity

Systematic optimization of antibacterial agents like sulfaphenazole towards the treatment of Mycobacterium tuberculosis has been conducted. This optimization process indicated that compounds related to the structural class of sulfonamides, specifically those with modifications on the phenyl ring, displayed promising antimycobacterial activity along with low cytotoxicity, offering insights into the design of new therapeutic agents for tuberculosis (Chen et al., 2021).

Synthesis of Chiral Catalysts

The compound is structurally analogous to dibenzazepine-based entities that have been used in the development of chiral S(O)-alkene hybrid ligands for Rh(I) complexation, catalyzing reactions with significant enantioselectivities. This research underscores the compound's relevance in synthetic chemistry, particularly in the synthesis of chiral molecules that are pivotal in the development of enantioselective catalysts (Chelouan et al., 2018).

Eigenschaften

IUPAC Name

N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-3-7-24(29)26-17-10-13-19(14-11-17)34(31,32)27-18-12-15-22-20(16-18)25(30)28(4-2)21-8-5-6-9-23(21)33-22/h5-6,8-16,27H,3-4,7H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSZQZMXVKEPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.